molecular formula C25H44N8O10 B12590369 L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine CAS No. 651292-02-3

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine

Cat. No.: B12590369
CAS No.: 651292-02-3
M. Wt: 616.7 g/mol
InChI Key: IHCMQOKMUWZVRH-VNBPBVSJSA-N
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Description

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Scientific Research Applications

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

651292-02-3

Molecular Formula

C25H44N8O10

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H44N8O10/c1-10(2)19(32-22(39)14(7-15(26)35)31-23(40)18(27)13(6)34)24(41)29-8-16(36)28-9-17(37)30-12(5)21(38)33-20(11(3)4)25(42)43/h10-14,18-20,34H,7-9,27H2,1-6H3,(H2,26,35)(H,28,36)(H,29,41)(H,30,37)(H,31,40)(H,32,39)(H,33,38)(H,42,43)/t12-,13+,14-,18-,19-,20-/m0/s1

InChI Key

IHCMQOKMUWZVRH-VNBPBVSJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Origin of Product

United States

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